N~1~-(4-METHOXY-2-NITROPHENYL)-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Overview
Description
N~1~-(4-METHOXY-2-NITROPHENYL)-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of aromatic rings, nitro groups, and sulfur-containing moieties. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-METHOXY-2-NITROPHENYL)-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The starting materials might include 4-methoxy-2-nitroaniline, 2-naphthylamine, and pyrimidine derivatives. Common synthetic steps could include:
Nitration: Introduction of the nitro group into the aromatic ring.
Amidation: Formation of the amide bond.
Sulfurization: Introduction of the sulfur-containing group.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-METHOXY-2-NITROPHENYL)-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
N~1~-(4-METHOXY-2-NITROPHENYL)-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigation as a potential drug candidate.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-METHOXY-2-NITROPHENYL)-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE would depend on its specific biological target. It might interact with enzymes, receptors, or other molecular targets, leading to a biological response. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
N~1~-(4-METHOXY-2-NITROPHENYL)-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of N1-(4-METHOXY-2-NITROPHENYL)-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups and aromatic systems, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-(4-naphthalen-2-ylpyrimidin-2-yl)sulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S/c1-31-18-8-9-20(21(13-18)27(29)30)25-22(28)14-32-23-24-11-10-19(26-23)17-7-6-15-4-2-3-5-16(15)12-17/h2-13H,14H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEGKQHUCKCJTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC4=CC=CC=C4C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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